Tyrphostin RG 13022 is a compound classified as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor and other related kinases. It is part of a larger class of compounds known as tyrphostins, which are recognized for their potential in cancer therapy due to their ability to inhibit various receptor tyrosine kinases involved in cell proliferation and survival. The compound was developed as an anticancer agent, showing promise in inhibiting tumor growth and angiogenesis.
Tyrphostin RG 13022 was first synthesized and characterized in research focused on developing new anticancer agents. Its structure and activity were detailed in several studies, including those published in scientific journals and theses that explore its synthesis, biological evaluation, and pharmacological properties .
The synthesis of Tyrphostin RG 13022 typically involves the Knoevenagel condensation reaction, which is a well-established method for forming carbon-carbon double bonds between aldehydes and active methylene compounds. This reaction often utilizes aryl acetonitriles and aryl aldehydes under specific conditions such as heating in ethanol with a catalytic amount of piperidine .
Tyrphostin RG 13022 has a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The compound's structure includes:
Tyrphostin RG 13022 primarily functions through competitive inhibition of receptor tyrosine kinases, blocking their phosphorylation activities. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival.
Tyrphostin RG 13022 acts by inhibiting the activity of receptor tyrosine kinases such as the epidermal growth factor receptor. This process involves:
Studies indicate that modifications to the structure can enhance solubility and bioavailability, which are critical factors for effective drug development .
Tyrphostin RG 13022 has several scientific applications, primarily in cancer research:
Tyrphostin RG 13022 (CAS 136831-48-6) is a synthetic low-molecular-weight tyrosine kinase inhibitor characterized by its acrylonitrile backbone. Its systematic IUPAC name is 3-(3,4-Dimethoxyphenyl)-2-(pyridin-3-yl)acrylonitrile, reflecting three key structural domains:
Common synonyms include RG-13022, RG13022, and α-(3'-Pyridyl)-(3,4-dimethoxy)cinnamonitrile. Its planar configuration facilitates optimal binding to the epidermal growth factor receptor (EGFR) kinase domain [5] [6].
Table 1: Nomenclature and Identifiers of Tyrphostin RG 13022
Category | Identifier |
---|---|
Systematic Name | 3-(3,4-Dimethoxyphenyl)-2-(pyridin-3-yl)acrylonitrile |
CAS Number | 136831-48-6 |
Molecular Formula | C₁₆H₁₄N₂O₂ |
PubChem CID | 5353927 |
MDL Number | MFCD00236444 |
Physical State and Appearance:Tyrphostin RG 13022 typically presents as a white to yellow or green crystalline powder. This color variation may arise from trace impurities or photoisomerization products [1] [4].
Thermal Properties:
Solubility Profile:
Degradation Concerns:
Table 2: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 266.29 g/mol | — |
Melting Point | 114–120°C | — |
Solubility in DMSO | 53 mg/mL (199 mM) | 25°C |
Solubility in Water | Insoluble | 25°C |
Storage Temperature | 2–8°C | Long-term |
Photostability | Light-sensitive | WGK 3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: